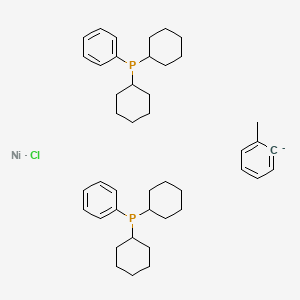

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), also known by its CAS Number 1419179-26-2, is a chemical compound with the molecular formula C43H61ClNiP2 . It appears as a yellow powder .

Molecular Structure Analysis

The molecular structure of Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is complex, with a molecular weight of 734.04 . For a more detailed analysis, you may want to refer to resources that provide 2D or 3D molecular structures .Chemical Reactions Analysis

This compound is known to be an air-stable nickel precatalyst for the internally-selective benzylation of terminal alkenes .Physical And Chemical Properties Analysis

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is a yellow powder . It has a molecular weight of 734.04 . More specific physical and chemical properties like boiling point or linear structure formula are not available in the resources .科学的研究の応用

Internally-Selective Benzylation of Terminal Alkenes

This compound serves as a nickel precatalyst for the internally-selective benzylation of terminal alkenes . This process is crucial in organic chemistry for the functionalization of alkenes, which can lead to the synthesis of various complex molecules. The ability to selectively benzylate the internal position of an alkene opens up pathways for creating new carbon-carbon bonds, which is a foundational aspect of building complex organic structures.

Development of Homogeneous Catalysts

The air-stable nature of this nickel(II) complex allows it to be used in the development of homogeneous catalysts . Homogeneous catalysis is vital in chemical research and industry due to its high selectivity and efficiency. Catalysts derived from this compound could be used in various reactions, including but not limited to hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

Synthesis of Pharmaceutical Intermediates

Pharmaceutical synthesis often requires specific catalysts that can promote certain reactions without unwanted side reactions. Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) can be employed in the synthesis of pharmaceutical intermediates, where its selectivity and stability under reaction conditions are advantageous .

Material Science Research

In material science, this nickel(II) complex could be used to explore new materials with unique properties. Its stable structure under various conditions makes it a potential candidate for the synthesis of advanced materials, including polymers and nanomaterials .

Study of Organometallic Chemistry

As an organometallic compound, Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is of interest in the study of organometallic chemistry. It can be used to understand the mechanisms of organometallic reactions and the properties of metal-phosphine complexes .

Catalysis in Green Chemistry

The compound’s stability and efficiency make it suitable for use in green chemistry applications. It can act as a catalyst in reactions that are designed to be environmentally friendly, minimizing waste and avoiding the use of toxic solvents or reagents .

作用機序

Target of Action

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% is primarily used as an air-stable nickel precatalyst . Its primary targets are terminal alkenes, which are unsaturated hydrocarbons .

Mode of Action

This compound acts as a precatalyst for the internally-selective benzylation of terminal alkenes . Benzylation is a type of alkylation reaction where a benzyl group is introduced into an organic compound. In this case, the terminal alkenes undergo benzylation, resulting in substituted allylbenzene derivatives .

Result of Action

The primary result of the action of Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% is the formation of substituted allylbenzene derivatives through the internally-selective benzylation of terminal alkenes . This transformation provides rapid, convergent access to these derivatives in high yield and with regioselectivity greater than 95:5 in nearly all cases .

特性

IUPAC Name |

chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIUZLQIIYMUOE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61ClNiP2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)

![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)

![Methyl 3-((4,4-dimethyl-2,6-dioxo(3,5-dioxanyl))diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B6354559.png)

![(Z)-(Ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B6354563.png)